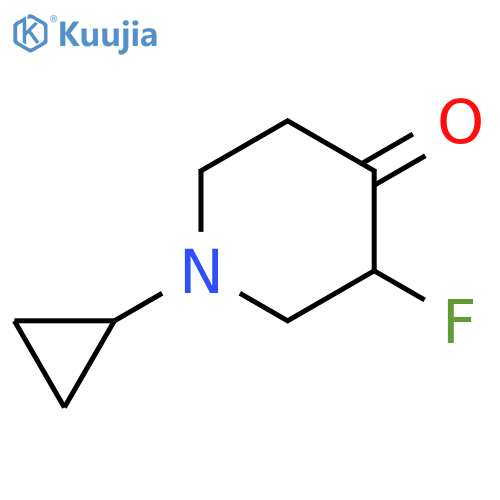Cas no 2060029-97-0 (1-cyclopropyl-3-fluoropiperidin-4-one)

2060029-97-0 structure
商品名:1-cyclopropyl-3-fluoropiperidin-4-one
CAS番号:2060029-97-0
MF:C8H12FNO
メガワット:157.185385704041
MDL:MFCD30498117
CID:5153851
PubChem ID:131385164
1-cyclopropyl-3-fluoropiperidin-4-one 化学的及び物理的性質
名前と識別子
-
- CID 131385164
- 4-Piperidinone, 1-cyclopropyl-3-fluoro-
- 1-cyclopropyl-3-fluoropiperidin-4-one
-
- MDL: MFCD30498117
- インチ: 1S/C8H12FNO/c9-7-5-10(6-1-2-6)4-3-8(7)11/h6-7H,1-5H2
- InChIKey: DUBMCQHYQWFQGM-UHFFFAOYSA-N
- ほほえんだ: N1(C2CC2)CCC(=O)C(F)C1
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 232.3±35.0 °C(Predicted)
- 酸性度係数(pKa): 6.15±0.40(Predicted)
1-cyclopropyl-3-fluoropiperidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-336030-0.25g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 0.25g |
$670.0 | 2025-03-18 | |
| Enamine | EN300-336030-10.0g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-18 | |
| Enamine | EN300-336030-0.1g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
| Enamine | EN300-336030-2.5g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034844-1g |
1-Cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95% | 1g |
¥2737.0 | 2023-03-11 | |
| Enamine | EN300-336030-0.05g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 0.05g |
$612.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034844-5g |
1-Cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95% | 5g |
¥7931.0 | 2023-03-11 | |
| Enamine | EN300-336030-0.5g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 0.5g |
$699.0 | 2025-03-18 | |
| Enamine | EN300-336030-1g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 1g |
$728.0 | 2023-09-04 | ||
| Enamine | EN300-336030-10g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 10g |
$3131.0 | 2023-09-04 |
1-cyclopropyl-3-fluoropiperidin-4-one 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
2060029-97-0 (1-cyclopropyl-3-fluoropiperidin-4-one) 関連製品
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 849353-34-0(4-bromopyrimidin-5-amine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
